1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea

Catalog No.
S2765345
CAS No.
1788784-88-2
M.F
C18H15N3O3S
M. Wt
353.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol...

CAS Number

1788784-88-2

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4

InChI

InChI=1S/C18H15N3O3S/c1-11-19-15(9-25-11)13-4-2-3-5-14(13)21-18(22)20-12-6-7-16-17(8-12)24-10-23-16/h2-9H,10H2,1H3,(H2,20,21,22)

InChI Key

XMEGVLUUUYCITP-UHFFFAOYSA-N

SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)NC3=CC4=C(C=C3)OCO4

solubility

not available

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea is a complex organic compound characterized by its unique structural features, which include a benzo[d][1,3]dioxole moiety and a thiazole-substituted phenyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The chemical reactivity of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea can be explored through several reaction pathways:

  • Urea Formation: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.
  • Substitution Reactions: The thiazole ring may participate in electrophilic aromatic substitution reactions due to its electron-donating properties.
  • Condensation Reactions: The urea functional group can react with isocyanates or other electrophiles to form more complex urea derivatives.

Research indicates that compounds similar to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea exhibit significant biological activities:

  • Antibacterial Properties: Compounds with similar structural motifs have demonstrated antibacterial activity by inhibiting bacterial growth and interfering with essential cellular functions .
  • Anticancer Activity: Some derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth.

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea typically involves several steps:

  • Formation of the Benzo[d][1,3]dioxole Intermediate: This can be achieved through the reaction of catechol with appropriate aldehydes or ketones.
  • Synthesis of the Thiazole Ring: The thiazole moiety can be synthesized via cyclization reactions involving thioamide precursors and α-haloketones.
  • Urea Formation: The final step involves the reaction of the benzo[d][1,3]dioxole derivative with the thiazole-substituted phenyl amine in the presence of coupling agents to form the desired urea compound.

The applications of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea span various fields:

  • Pharmaceutical Development: Due to its biological activities, it is being investigated as a potential lead compound for new antibacterial and anticancer drugs.
  • Agricultural Chemistry: Similar compounds are explored for their potential use as agrochemicals to combat plant pathogens.

Interaction studies involving 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea focus on its binding affinity to various biological targets:

  • Protein-Ligand Interactions: Studies often utilize techniques like surface plasmon resonance or isothermal titration calorimetry to assess binding affinities to target proteins involved in disease pathways.
  • Cellular Uptake Mechanisms: Understanding how this compound enters cells can inform modifications to enhance efficacy and reduce toxicity.

Several compounds share structural similarities with 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Benzo[1,2,3]thiadiazol-5-yl-3-phenylureaThiadiazole instead of dioxoleExhibits distinct antibacterial properties.
1-Benzo[1,3]dioxole-5-sulfonamideSulfonamide groupKnown for its enhanced solubility and bioavailability.
4-Methylthiazole-based ureasDifferent methyl substitutionTargeted for antifungal activities.
5-Arylidene-thiazolidine derivativesThiazolidine coreExplored for their anti-inflammatory effects.

These compounds highlight the unique structural features and potential applications of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea while showcasing diverse biological activities across related chemical classes.

XLogP3

3.4

Dates

Last modified: 08-17-2023

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